6-Hydroxyazepan-2-one

Übersicht

Beschreibung

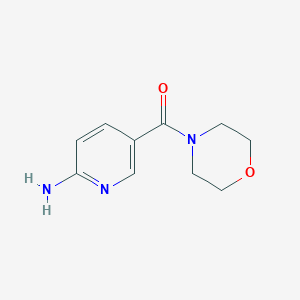

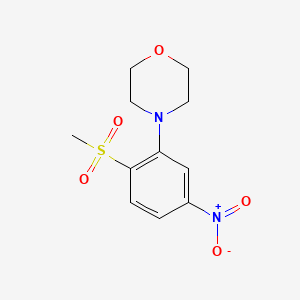

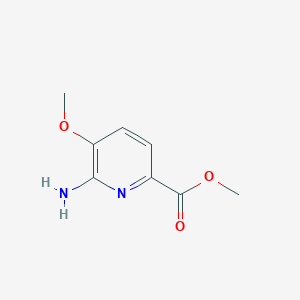

“6-Hydroxyazepan-2-one” is a chemical compound with the CAS Number: 1292369-55-1 . It has a molecular weight of 129.16 and its IUPAC name is also this compound . The compound is typically stored in a dry environment at room temperature . It is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C6H11NO2 . It is stored in a sealed container in a dry environment at room temperature . The compound is available in powder form .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Study

6-Hydroxyazepan-2-one has been identified in some mixed siderophores as a chelating subunit. A study investigated its coordination chemistry with various tetravalent cations, revealing its potential in forming metal complexes. These complexes with metals like zirconium, hafnium, cerium, thorium, and uranium exhibited varied coordination geometries, highlighting the compound's versatility in binding to different metals (Jewula et al., 2015).

Antioxidant and Anti-inflammatory Properties

Research has shown that hydroxyl-1,5-benzodiazepines, a class of compounds including this compound derivatives, possess antioxidant properties and inhibit lipid peroxidation. One study found these compounds effective as inhibitors of lipoxygenase and lipid peroxidation, with some derivatives also exhibiting anti-inflammatory effects in vivo (Neochoritis et al., 2010).

Renal Vasodilator Activity

Certain derivatives of this compound, such as 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, were found to be potent D-1 dopamine agonists with significant renal vasodilator properties. This suggests potential applications in conditions requiring modulation of renal blood flow (Weinstock et al., 1986).

Neuroprotective Effects

2-Benzazepine Nitrones, analogs of this compound, have shown potential in protecting dopaminergic neurons against oxidative toxicity. This suggests their possible use in treating neurodegenerative disorders like Parkinson's disease (Soto-Otero et al., 2012).

Immunomodulatory Effects

The compound 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, related to this compound, and its synthesized benzoxazepine derivatives have exhibited significant immunomodulatory effects. These compounds were effective in inhibiting the respiratory burst of human polymorphonuclear leukocytes and impacted chemotactic migration, indicating potential as immunomodulatory agents (Khaleghi et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-hydroxyazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQOFYJVQMAVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the electrochemical approach described in the research for synthesizing protected (3S,6R)-6-hydroxy-cyclolysine derivatives?

A1: The research article highlights a novel synthetic route for protected (3S,6R)-6-hydroxy-cyclolysine derivatives, utilizing an electrochemical oxidation strategy. [] This approach offers a practical alternative to traditional methods, starting with cyclic L-lysine and employing regioselective electromethoxylation. This method provides a controlled and efficient way to obtain the desired 6-hydroxyazepan-2-one core structure, which is a valuable building block for various biologically active compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

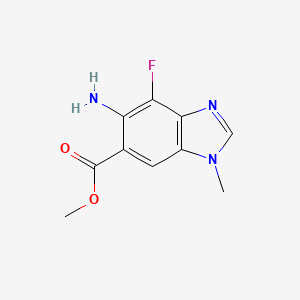

![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)